2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid

Description

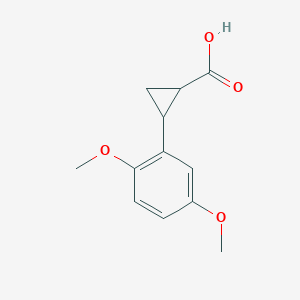

2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 of the cyclopropane ring and a 2,5-dimethoxyphenyl substituent at position 2. This compound is structurally characterized by its rigid cyclopropane core, which influences its stereoelectronic properties and reactivity.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACWXAABXADULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable phenyl precursor. One common method is the reaction of 2,5-dimethoxybenzyl chloride with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium carbonate in the presence of suitable electrophiles.

Major Products:

Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

Reduction: Formation of 2-(2,5-dimethoxyphenyl)cyclopropanol or 2-(2,5-dimethoxyphenyl)cyclopropanal.

Substitution: Formation of various substituted phenylcyclopropane derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid

- Structure: Cyclopropane ring with an amino group (-NH₂) and a carboxylic acid group (-COOH) at position 1.

- Applications : A key ethylene biosynthesis precursor in plants, influencing fruit ripening and stress responses .

- Key Difference : The absence of aromatic substituents distinguishes it from the target compound, limiting its use in synthetic chemistry but emphasizing its biological role.

PharmaBlock Cyclopropane Derivatives

- Examples :

- (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1)

- (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-86-8)

- Applications : These enantiomeric compounds serve as chiral building blocks in drug discovery, leveraging their methoxycarbonyl groups for further functionalization .

- Comparison : The methoxycarbonyl substituent contrasts with the dimethoxyphenyl group in the target compound, affecting solubility and reactivity.

Fluorinated Analog: (1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid

- Structure : Cyclopropane with a fluorine atom and carboxylic acid group.

- Applications : Fluorine’s electronegativity enhances metabolic stability, making this derivative valuable in medicinal chemistry .

- Key Difference : Fluorine substitution vs. aromatic dimethoxyphenyl group alters electronic properties and target interactions.

Aromatic-Substituted Cyclopropane Derivatives

Pesticide-Related Cyclopropanes

- Example: 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid (Cyclanilide)

- Applications : Used as a plant growth regulator, promoting lateral branching in crops .

- Comparison : The dichlorophenyl group provides agrochemical activity, whereas the dimethoxyphenyl group in the target compound may favor pharmacological applications.

Ephedra-Derived Aromatic Compounds

- Example: 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid (Compound 5 from Ephedra intermedia)

- Applications: Isolated for anti-asthma screening, though its propanoic acid backbone differs from the cyclopropane core .

- Key Difference: Structural divergence (cyclopropane vs. propanoic acid) impacts conformational rigidity and bioactivity.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Biological Activity : The dimethoxyphenyl group in the target compound may enhance binding to aromatic receptor sites, contrasting with the agrochemical activity of dichlorophenyl derivatives like cyclanilide .

- Stereochemical Influence : Enantiomeric purity (e.g., rel-(1R,2R) vs. (1R,2S) isomers) critically affects pharmacological properties, as seen in PharmaBlock’s chiral intermediates .

- Synthetic Utility : The rigidity of the cyclopropane core in this compound makes it a promising scaffold for designing conformationally restricted drug candidates .

Biological Activity

2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1157138-78-7

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2 receptor family. Research indicates that compounds with similar structures can act as agonists at these receptors, influencing various physiological processes such as mood regulation and neuroplasticity .

Antimicrobial Activity

Studies have shown that cyclopropane derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways. For instance, derivatives of cyclopropanecarboxylic acids have demonstrated effectiveness against Klebsiella pneumoniae, a notable pathogen associated with antibiotic resistance .

Anticancer Potential

Research into the anticancer effects of compounds structurally related to this compound has revealed promising results. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways .

Study 1: Serotonin Receptor Agonism

A study focusing on the structure-activity relationship of cyclopropane derivatives highlighted that certain analogs exhibit high agonist potency at the 5-HT_2A and 5-HT_2C receptors. These findings suggest that this compound may possess similar properties, potentially aiding in the treatment of mood disorders .

Study 2: Antimicrobial Efficacy

In an investigation assessing various cyclopropanecarboxylic acids against Klebsiella pneumoniae, it was found that certain derivatives significantly inhibited bacterial growth. The study utilized molecular docking techniques to predict binding affinities and elucidate interaction mechanisms with bacterial enzymes involved in resistance .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.